molecular formula C19H30N4O4S B2626805 N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide CAS No. 847192-46-5

N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2626805
CAS No.: 847192-46-5
M. Wt: 410.53
InChI Key: PGPTUAMTGUCREL-UHFFFAOYSA-N
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Description

N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound featuring morpholine and thiophene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with morpholine to form a Schiff base. This intermediate is then reduced to yield the corresponding amine.

    Alkylation: The amine is then alkylated with 2-bromo-1-chloropropane to introduce the propyl chain.

    Oxalamide Formation: The final step involves the reaction of the alkylated amine with oxalyl chloride and morpholine to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4), to yield the corresponding amine.

    Substitution: The morpholine rings can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of morpholine and thiophene rings suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with enzymes or receptors, making it a potential lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The morpholine rings could facilitate binding to biological targets, while the thiophene ring might participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N1-(1-morpholino-1-(phenyl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N1-(1-piperidino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-piperidinoethyl)oxalamide: Similar structure but with piperidine rings instead of morpholine rings.

Uniqueness

N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide is unique due to the combination of morpholine and thiophene rings, which confer distinct chemical properties. This combination allows for unique interactions in both chemical and biological contexts, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-15(17(16-3-2-14-28-16)23-8-12-27-13-9-23)21-19(25)18(24)20-4-5-22-6-10-26-11-7-22/h2-3,14-15,17H,4-13H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPTUAMTGUCREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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